3-(4-chlorophenyl)-2,1-Benzisoxazole
Overview
Description
3-(4-chlorophenyl)-2,1-Benzisoxazole is a heterocyclic compound that features a benzisoxazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2,1-Benzisoxazole typically involves the cyclization of 2-aminophenol with 4-chlorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the benzisoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2,1-Benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzisoxazole ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzisoxazole oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
3-(4-chlorophenyl)-2,1-Benzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2,1-Benzisoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling pathways and exerting therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
4-chlorophenyl derivatives: Compounds with similar substituents but different core structures, such as 4-chlorophenyl-1,2,3-triazole.
Uniqueness
3-(4-chlorophenyl)-2,1-Benzisoxazole is unique due to the presence of both the benzisoxazole ring and the 4-chlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATMGAVPZPKDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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